Fitc-DEVD-FMK
Description
FITC-DEVD-FMK is a fluorescently labeled caspase inhibitor widely used to detect apoptosis in live and fixed cells. It consists of the caspase-3/7-specific peptide substrate DEVD (Asp-Glu-Val-Asp) conjugated to fluorescein isothiocyanate (FITC) and a fluoromethyl ketone (FMK) group. The FMK moiety enables irreversible binding to active caspase-3/7, while FITC allows visualization via fluorescence microscopy, flow cytometry, or plate readers. This compound is cell-permeable, non-toxic, and selectively labels apoptotic cells, making it invaluable for real-time apoptosis detection in research, drug screening, and mechanistic studies .
Key applications include:
Properties
Molecular Formula |
C43H46FN5O15S |
|---|---|
Molecular Weight |
923.9194 |
Purity |
95/98% |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
1. Detection of Apoptosis:
- FITC-DEVD-FMK serves as a marker for activated caspase-3, which plays a pivotal role in the apoptotic pathway. By binding to active caspases, it allows for the identification and quantification of apoptotic cells in various experimental settings .
2. Flow Cytometry:
- Researchers utilize this compound in flow cytometry to analyze cell populations undergoing apoptosis. The fluorescent signal generated by the binding of this compound enables the distinction between live and apoptotic cells based on their fluorescence intensity .
3. Drug Screening:
- The compound is instrumental in screening potential caspase inhibitors during drug development processes, particularly in cancer research where apoptosis modulation is critical .
4. Mechanistic Studies:
- This compound has been used to elucidate the mechanisms of apoptosis in various cell types, including yeast and mammalian cells. Studies have shown that its binding correlates with early apoptotic events such as mitochondrial membrane potential collapse and chromatin condensation .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Caspase inhibitors are categorized by their specificity (pan-caspase vs. caspase-specific) and function (detection vs. therapeutic inhibition). Below is a comparative analysis of FITC-DEVD-FMK and structurally/functionally related compounds:
Table 1: Comparison of this compound with Similar Caspase Inhibitors
Key Differentiators:
Specificity :
- This compound is highly specific for caspase-3/7, whereas FITC-IETD-FMK (caspase-8) and FITC-LEHD-FMK (caspase-9) target initiator caspases in extrinsic and intrinsic pathways, respectively .
- Z-VAD-FMK inhibits all caspases, making it less specific but useful for confirming caspase-dependent apoptosis .
Functional Use: Detection: FITC-conjugated probes (DEVD, IETD, LEHD) enable real-time apoptosis tracking. For example, this compound showed a 3-fold increase in caspase-3+ cells (22.74% vs. 7.24% in controls) in Ly-6A/Sca-1 antibody-treated cells . Therapeutic Inhibition: Non-fluorescent Z-DEVD-FMK reduced caspase-3 expression by 50% in spinal cord injury models, improving neurological recovery .
In contrast, Annexin V/PI staining (a common apoptosis assay) necessitates membrane permeability changes and cannot distinguish caspase-3 activation . Pan-caspase inhibitors like Z-VAD-FMK are critical for validating caspase dependency but lack pathway-specific insights .
Research Findings and Data Highlights
- Macrophage Polarization : this compound confirmed caspase-3 activation in CSF-1- and IL-34-differentiated macrophages, revealing equivalent apoptosis rates (~15–20%) despite differing polarization outcomes .
- Cancer Therapy: In A549 lung cancer cells, this compound detected a 2.5-fold increase in caspase-3 activity when treated with TRAIL + rotenone compared to TRAIL alone .
Preparation Methods
Preparation of Stock Solutions
FITC-DEVD-FMK is generally supplied in lyophilized form and requires reconstitution before use. The standard solvent is dimethyl sulfoxide (DMSO) due to its excellent solubilizing properties for hydrophobic peptides.
Stock Solution Preparation Guidelines:
| Target Concentration | Amount of this compound | Volume of DMSO for Reconstitution |
|---|---|---|
| 1 mM | 0.1 mg | ~100.5 µL |
| 1 mM | 0.5 mg | ~502.5 µL |
| 1 mM | 1 mg | ~1.005 mL |
| 5 mM | 0.1 mg | ~20.1 µL |
| 5 mM | 0.5 mg | ~100.5 µL |
| 5 mM | 1 mg | ~201.0 µL |
| 10 mM | 0.1 mg | ~10.05 µL |
| 10 mM | 0.5 mg | ~50.25 µL |
| 10 mM | 1 mg | ~100.5 µL |
Note: These volumes are approximate and calculated based on molecular weight and desired molarity. Precise volumetric adjustments may be required.
Preparation of Working Solutions for Cell-Based Assays
After stock solution preparation, this compound is diluted into physiological buffers for cell assays:
- Buffer: Hanks Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), often referred to as HHBS.
- Working Concentration: Typically 20 µM for cell incubation.
- Dilution Protocol:
- Dilute the DMSO stock solution into HHBS to prepare a 2X working solution.
- Mix equal volumes of this 2X solution with the cell suspension to achieve the final 10 µM concentration (or as required).
- Incubation Conditions: Cells are incubated with the working solution at 37°C in a 5% CO₂ incubator for 0.5 to 1 hour to allow binding to activated caspase-3.
Detailed Protocol for Cell Staining Using this compound
- Cell Preparation:
- Culture cells at a density of approximately 1 × 10⁶ cells/mL.
- Induce apoptosis by the desired method; include untreated controls and optionally a negative control with caspase inhibitor Z-VAD-FMK.
- Reagent Addition:
- Add 1 µL of this compound stock solution (prepared as above) to 300 µL of cell suspension.
- Incubation:
- Incubate cells for 30 minutes to 1 hour at 37°C with 5% CO₂.
- Washing:
- Centrifuge cells at 3000 rpm for 5 minutes.
- Remove supernatant and resuspend cells in 0.5 mL wash buffer (e.g., Wash Buffer IV).
- Repeat centrifugation and washing step twice to remove unbound probe.
- Detection:
Analytical and Quality Control Considerations
- Purity Verification: High-performance liquid chromatography (HPLC) and mass spectrometry are standard methods to confirm purity (>98%) and molecular identity.
- Fluorescence Properties: FITC exhibits excitation maximum near 495 nm and emission maximum near 519 nm, facilitating sensitive detection.
- Stability: Protect from light and avoid repeated freeze-thaw cycles to maintain reagent integrity.
- Toxicity: this compound is nontoxic at working concentrations and irreversibly binds only to activated caspase-3, minimizing background staining.
Summary Table: Preparation Workflow of this compound
| Step | Description | Notes |
|---|---|---|
| Storage | Store lyophilized this compound at -20°C | Protect from light |
| Stock Solution Preparation | Dissolve in DMSO to 1-10 mM | Use precise volumetric calculations |
| Working Solution | Dilute stock into HHBS buffer to 20 µM (2X) | Prepare fresh before use |
| Cell Incubation | Incubate cells with this compound at 37°C | 0.5-1 hour incubation recommended |
| Washing | Wash cells twice with wash buffer | Removes unbound probe |
| Detection | Analyze by flow cytometry or fluorescence microscopy | Use FITC filter sets (Ex 495 nm / Em 519 nm) |
Research Findings and Practical Notes
- This compound is widely validated for detecting caspase-3 activation in apoptosis studies across various cell lines.
- The irreversible binding mechanism ensures stable labeling during subsequent washing and analysis steps.
- Optimal incubation times and concentrations may require empirical adjustment depending on cell type and experimental conditions.
- Avoid using protease inhibitors during sample preparation as they may interfere with caspase activity detection.
- The reagent is compatible with live-cell assays, allowing real-time apoptosis monitoring.
Q & A
Q. What is the mechanism of FITC-DEVD-FMK in detecting caspase-3 activity, and how is it applied in apoptosis studies?
this compound is a cell-permeable, irreversible caspase-3 inhibitor conjugated to fluorescein isothiocyanate (FITC). It binds selectively to activated caspase-3 in apoptotic cells, enabling fluorescence-based detection via flow cytometry, microscopy, or plate readers . Methodologically, cells are incubated with 0.1–1 µM this compound for 30–60 minutes at 37°C, followed by washing to remove unbound reagent. The FITC signal directly correlates with caspase-3 activation, avoiding the need for secondary antibodies .
Q. What are the standard protocols for using this compound in flow cytometry-based apoptosis assays?
A typical protocol involves:
- Harvesting cells (e.g., 3 × 10⁵ cells per sample) and resuspending in culture medium.
- Adding 1 µM this compound and incubating for 1 hour at 37°C with 5% CO₂.
- Washing cells twice with a provided buffer (e.g., Wash Buffer IV) to reduce background fluorescence.
- Analyzing via flow cytometry using FITC-compatible channels (e.g., 488 nm excitation/530 nm emission). Positive controls (e.g., cells treated with staurosporine) and negative controls (e.g., Z-VAD-FMK pre-treatment) are essential .
Q. How does this compound compare to Western blot for caspase-3 detection?
this compound provides real-time, in situ detection of caspase-3 activation in live cells, whereas Western blot identifies cleaved caspase-3 fragments in lysates. Flow cytometry with this compound is faster (1–2 hours vs. overnight blotting) and allows single-cell resolution, but it may miss early or low-level activation detectable via immunoblotting .
Q. What controls are necessary to confirm this compound specificity?
Critical controls include:
- Negative control: Pre-treatment with pan-caspase inhibitor Z-VAD-FMK (20 µM) to block this compound binding.
- Background control: Untreated cells to assess autofluorescence.
- Specificity control: Co-staining with caspase-9 inhibitors (e.g., FITC-LEHD-FMK) to rule out cross-reactivity .
Q. How should researchers optimize this compound concentration and incubation time?
Titrate this compound from 0.1–2 µM and vary incubation times (30–120 minutes) across cell types. For example, adherent cancer cells (e.g., HepG-2) require 1 µM for 1 hour, while suspension cells (e.g., lymphocytes) may need shorter incubation to minimize toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound staining and Annexin V/PI apoptosis assays?
Discrepancies may arise from caspase-independent cell death (e.g., necrosis) or delayed caspase-3 activation. To validate:
- Combine this compound with Annexin V/PI in a multi-parametric flow cytometry panel.
- Use time-course experiments to track caspase-3 activation relative to phosphatidylserine exposure .
Q. What are the considerations for multiplexing this compound with other fluorescent caspase probes?
Ensure non-overlapping emission spectra. For example:
Q. How does this compound behave in non-mammalian models (e.g., yeast), and what challenges arise?
In yeast, this compound may bind non-specifically to metacaspases or other proteases, leading to false positives. To address:
- Include caspase-null yeast strains as controls.
- Validate results with orthogonal assays (e.g., TUNEL for DNA fragmentation) .
Q. How can researchers validate this compound specificity in systems with potential cross-reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
